molecular formula C10H12ClNO2 B13540506 Ethyl 2-amino-4-chloro-3-methylbenzoate

Ethyl 2-amino-4-chloro-3-methylbenzoate

Cat. No.: B13540506
M. Wt: 213.66 g/mol
InChI Key: AJCWDRMXYAXBDR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloro-3-methylbenzoate is an organic compound with a molecular formula of C10H12ClNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-chloro-3-methylbenzoate typically involves the esterification of 2-amino-4-chloro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-chloro-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Ethyl 2-amino-3-methylbenzyl alcohol.

    Substitution: Ethyl 2-amino-4-hydroxy-3-methylbenzoate or Ethyl 2-amino-4-amino-3-methylbenzoate.

Scientific Research Applications

Ethyl 2-amino-4-chloro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-chloro-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atom may enhance binding affinity through hydrophobic interactions. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-amino-4-chloro-3-methylbenzoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4-chloro-2-methylbenzoate: Similar structure but different substitution pattern on the benzene ring.

    Ethyl 3-amino-4-methylbenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 2-amino-4-methylbenzoate: Lacks the chlorine atom, leading to different chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-amino-4-chloro-3-methylbenzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3,12H2,1-2H3

InChI Key

AJCWDRMXYAXBDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)C)N

Origin of Product

United States

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